N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CPI-1205, also known as Lirametostat, is a potent, reversible, cofactor-competitive small molecule inhibitor of the enzyme histone-lysine N-methyltransferase EZH2. This enzyme is a part of the polycomb repressive complex 2 (PRC2) and is involved in the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes. CPI-1205 has shown potential antineoplastic activity, particularly in cancers with overexpression or mutations in EZH2 .
准备方法
The synthetic routes and reaction conditions for CPI-1205 are not extensively detailed in publicly available literature. it is known that CPI-1205 is synthesized through a series of organic reactions involving the formation of an indole core structure, followed by functionalization to introduce specific substituents that confer its inhibitory activity against EZH2 . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, but specific details are proprietary to the manufacturing entities.
化学反应分析
CPI-1205 primarily undergoes interactions typical of small molecule inhibitors with its target enzyme, EZH2. It competes with the cofactor S-adenosylmethionine (SAM) for binding to the active site of EZH2, thereby inhibiting its methyltransferase activity . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions, as its primary mode of action is through competitive inhibition. The major product of its interaction with EZH2 is the prevention of histone H3K27 methylation .
科学研究应用
CPI-1205 has been extensively studied for its potential in treating various cancers, particularly those with EZH2 overexpression or mutations. It has shown promising results in preclinical models of prostate cancer, non-Hodgkin’s lymphoma, and other solid tumors . In clinical trials, CPI-1205 has been evaluated in combination with other therapies, such as androgen receptor signaling inhibitors, to enhance its antitumor effects . Beyond oncology, CPI-1205’s role as an epigenetic modulator makes it a valuable tool in studying gene expression regulation and chromatin dynamics .
作用机制
CPI-1205 exerts its effects by selectively inhibiting the histone-lysine N-methyltransferase EZH2. By competing with the cofactor S-adenosylmethionine (SAM), CPI-1205 prevents the methylation of histone H3 on lysine 27 (H3K27), leading to the derepression of genes involved in apoptosis and differentiation . This inhibition disrupts the function of the polycomb repressive complex 2 (PRC2), thereby reducing the transcriptional repression of target genes and inhibiting tumor growth .
相似化合物的比较
CPI-1205 is one of several EZH2 inhibitors currently under investigation. Other similar compounds include tazemetostat, GSK126, PF-06821497, and SHR2554 . Compared to these inhibitors, CPI-1205 has shown higher selectivity for EZH2 over EZH1 and has demonstrated robust antitumor effects in preclinical models . Its unique cofactor-competitive mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development in cancer therapy .
属性
分子式 |
C27H33F3N4O3 |
---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35) |
InChI 键 |
HPODOLXTMDHLLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。